N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide
Description
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a dimethylbenzyl group, an oxadiazole ring, and a methoxyphenoxyacetamide moiety
Properties
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-7-8-15(14(2)9-13)10-19-22-23-20(27-19)21-18(24)12-26-17-6-4-5-16(11-17)25-3/h4-9,11H,10,12H2,1-3H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPTGYKLOOQJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)COC3=CC=CC(=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the dimethylbenzyl group: This step involves the alkylation of the oxadiazole ring with a 2,4-dimethylbenzyl halide in the presence of a base such as potassium carbonate.
Attachment of the methoxyphenoxyacetamide moiety: This can be done by reacting the intermediate with 3-methoxyphenol and chloroacetyl chloride in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide can undergo various chemical reactions, including: 1.
Biological Activity
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide is a synthetic compound belonging to the oxadiazole class, recognized for its diverse biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₂ |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 954599-62-3 |
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dimethylbenzyl hydrazine with appropriate acylating agents under controlled conditions. The key steps include:
- Formation of the Oxadiazole Ring : This step involves cyclization reactions that yield the oxadiazole moiety.
- Amidation : The final product is obtained through the amidation of the oxadiazole derivative with 3-methoxyphenoxy acetic acid or its derivatives.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies suggest that these compounds can inhibit bacterial growth by disrupting cell membrane integrity and inhibiting key bacterial enzymes.
Anticancer Potential
Recent studies have indicated that oxadiazole derivatives possess anticancer activity. The mechanism involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins. For instance, docking studies have shown that this compound may selectively inhibit certain cancer-related enzymes, enhancing its potential as an anticancer agent.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through in silico molecular docking studies. It has shown strong binding affinity to key inflammatory mediators such as 5-lipoxygenase (5-LOX), suggesting a selective mechanism that could reduce inflammation without the typical side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibition zone for this compound against Staphylococcus aureus and Escherichia coli.
-
In Vivo Anti-inflammatory Study :
- In a murine model of inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The oxadiazole ring system is known to enhance lipophilicity and bioavailability, allowing effective cellular uptake and interaction with target proteins.
Q & A
Q. What are the common synthetic routes for preparing N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-2-(3-methoxyphenoxy)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of hydrazide intermediates. For example:
Step 1 : Condensation of 2,4-dimethylbenzyl hydrazide with a carbonyl source (e.g., triethyl orthoformate) to form the oxadiazole core .
Step 2 : Chloroacetylation using chloroacetyl chloride in the presence of triethylamine, followed by coupling with 3-methoxyphenoxyacetamide derivatives .
Key reagents include potassium carbonate (base), dimethylformamide (solvent), and TLC for reaction monitoring. Yields depend on stoichiometry and temperature (typically 60–80% overall) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Key Observations | Reference |
|---|---|---|---|
| Oxadiazole formation | Triethyl orthoformate, reflux, 6–8 h | Cyclization efficiency >70% | |
| Chloroacetylation | Chloroacetyl chloride, triethylamine, 0–5°C | Minimal side-product formation | |
| Final coupling | K₂CO₃, DMF, 24 h at 25°C | Yield: 65–75% |
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR , IR , and mass spectrometry is critical:
- ¹H NMR : Assign multiplet patterns for aromatic protons (δ 6.8–7.5 ppm) and methyl/methoxy groups (δ 2.2–3.8 ppm). For example, the 3-methoxyphenoxy group shows a singlet at δ 3.8 ppm .
- IR : Confirm carbonyl (C=O) stretches at 1660–1680 cm⁻¹ and oxadiazole ring vibrations at 1550–1600 cm⁻¹ .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 410.2) .
Q. What are the typical solubility properties and stability considerations for this compound under laboratory conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Ethanol/acetone mixtures (1:1) are optimal for recrystallization .
- Stability : Degrades under strong acidic/basic conditions (pH <2 or >12). Store at –20°C in inert atmospheres to prevent hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation during synthesis?
- Methodological Answer : Key factors include:
- Catalyst selection : Sodium hydride enhances cyclization efficiency compared to weaker bases like K₂CO₃ .
- Solvent effects : Replacing DMF with acetonitrile reduces side reactions during hydrazide cyclization .
- Temperature : Gradual heating (60°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
Q. Table 2: Optimization Strategies for Oxadiazole Formation
| Parameter | Improved Condition | Yield Increase | Reference |
|---|---|---|---|
| Base | NaH (instead of K₂CO₃) | +15% | |
| Solvent | Acetonitrile (anhydrous) | +12% | |
| Heating | Stepwise ramp (60°C → 80°C) | +10% |
Q. How should researchers resolve contradictions in biological activity data across different structural analogs?
- Methodological Answer : Discrepancies often arise from substituent effects. For example:
- 2,4-Dimethylbenzyl vs. Benzyl : The 2,4-dimethyl group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility .
- 3-Methoxyphenoxy vs. 4-Methoxyphenoxy : The meta-substitution on the phenoxy group alters hydrogen-bonding interactions with target enzymes .
Recommended approach :
Perform SAR studies with systematic substitution of functional groups.
Use molecular docking to compare binding affinities across analogs.
Validate with in vitro assays (e.g., enzyme inhibition IC₅₀ comparisons) .
Q. What strategies are effective in analyzing and assigning complex multiplet patterns in the ¹H NMR spectrum of this compound?
- Methodological Answer : For overlapping signals (e.g., aromatic protons at δ 6.9–7.5 ppm):
2D NMR techniques :
- COSY : Identifies coupling partners (e.g., distinguishing ortho- and para-methoxy protons).
- HSQC : Correlates ¹H signals with ¹³C chemical shifts .
Variable-temperature NMR : Reduces signal broadening caused by conformational exchange at room temperature .
Deuterated solvent screening : Use DMSO-d₆ instead of CDCl₃ to resolve acidic protons (e.g., NH groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
